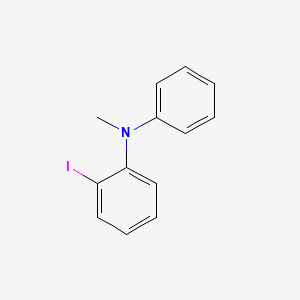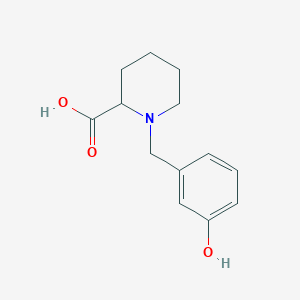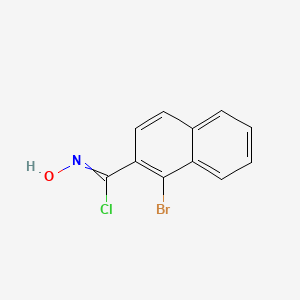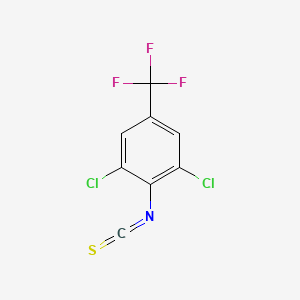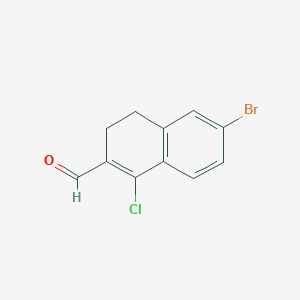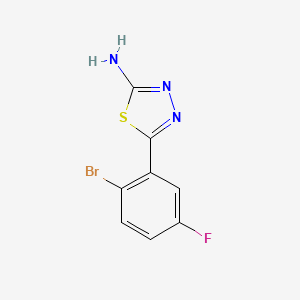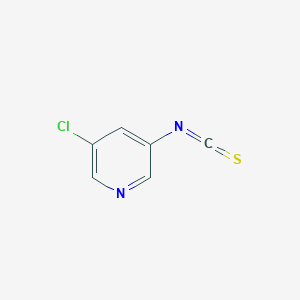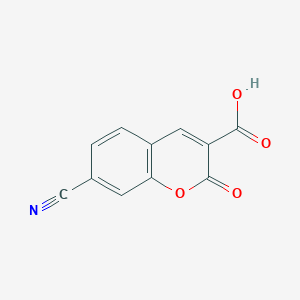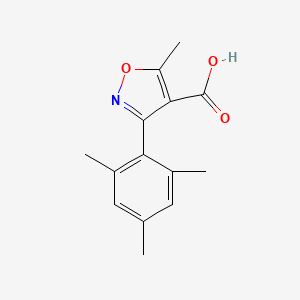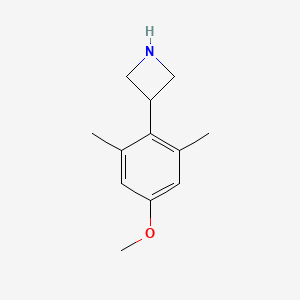
5-(tert-Butoxy)-1,2,3-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butoxy)-1,2,3-trimethoxybenzene is an organic compound that features a benzene ring substituted with three methoxy groups and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-1,2,3-trimethoxybenzene typically involves the alkylation of 1,2,3-trimethoxybenzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2,3-trimethoxybenzene
Reagent: tert-butyl alcohol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butoxy)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The methoxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
5-(tert-Butoxy)-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 5-(tert-Butoxy)-1,2,3-trimethoxybenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, allowing for selective reactions to occur. The methoxy groups contribute to the compound’s overall reactivity and stability. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the tert-butoxy group, making it less reactive in certain contexts.
tert-Butylbenzene: Contains the tert-butyl group but lacks the methoxy groups, resulting in different chemical properties.
Methoxybenzene (Anisole): Contains a single methoxy group, offering a simpler structure for comparison.
Uniqueness
5-(tert-Butoxy)-1,2,3-trimethoxybenzene is unique due to the combination of its tert-butoxy and methoxy groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C13H20O4 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H20O4/c1-13(2,3)17-9-7-10(14-4)12(16-6)11(8-9)15-5/h7-8H,1-6H3 |
Clave InChI |
KUBLVQRFTJIASG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


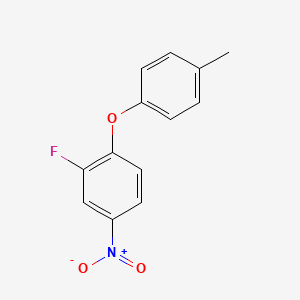
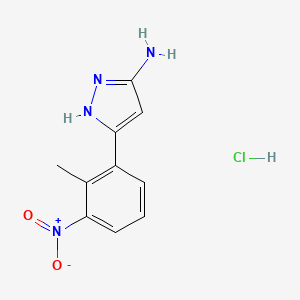
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
